2,6-Dibromo-3-(bromomethyl)pyridine

Vue d'ensemble

Description

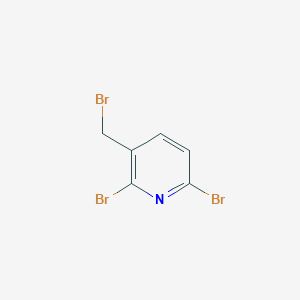

2,6-Dibromo-3-(bromomethyl)pyridine is a brominated pyridine derivative with the molecular formula C6H4Br3N. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and a bromomethyl group at the 3 position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-(bromomethyl)pyridine typically involves the bromination of 2,6-lutidine (2,6-dimethylpyridine). One common method includes the following steps :

Starting Material: 2,6-lutidine is dissolved in carbon tetrachloride (CCl4).

Bromination: Bromine (Br2) is added dropwise to the solution in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Reaction Conditions: The reaction mixture is refluxed at 80°C for 1 hour.

Workup: After the reaction is complete, the mixture is cooled to room temperature, filtered, and washed with saturated sodium bicarbonate (NaHCO3) and sodium chloride (NaCl) solutions. The organic layer is dried over anhydrous magnesium sulfate (MgSO4) and purified by column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Analyse Des Réactions Chimiques

Substitution Reactions

2.2. Suzuki Coupling

Pyridine derivatives with bromine atoms can undergo palladium-catalyzed Suzuki cross-coupling reactions. For example, 5-bromo-2-methylpyridin-3-amine derivatives react with arylboronic acids to form novel pyridine derivatives .

Reaction Conditions :

-

Catalyst : Palladium-based (e.g., Pd(OAc)₂).

-

Ligands : Ph₃P or other phosphine ligands.

-

Solvent : THF or dioxane.

-

Yield : Moderate to good (not quantified in sources).

Elimination Reactions

3.1. Dehydrohalogenation

Bromomethyl groups (CH₂Br) can undergo elimination to form alkenes (CH₂=CH₂) under basic conditions. For example, analogous bromomethylpyridines may lose HBr to form ethenylpyridine derivatives.

Reaction Conditions :

-

Base : KOtBu or NaOH.

-

Solvent : THF or DMSO.

-

Temperature : reflux or room temperature.

Functional Group Transformations

4.1. Cyanation

Bromine atoms can be replaced by cyano groups via cyanation (e.g., CuCN under microwave irradiation) . For instance, dibromo intermediates like 16c (in ) are converted to nitriles.

Reaction Conditions :

-

Reagent : CuCN.

-

Method : Microwave-assisted.

-

Yield : Not specified but implies efficient conversion.

4.2. Amination

Bromine atoms can participate in Buchwald-Hartwig amination with amines (e.g., N,N’-dimethyldiamine) using palladium catalysts like Pd₂(dba)₃ and DavePhos ligands .

Reaction Conditions :

-

Catalyst : Pd₂(dba)₃.

-

Ligand : DavePhos.

-

Solvent : Toluene or dioxane.

-

Yield : Efficient for arylamine couplings.

Applications De Recherche Scientifique

Scientific Research Applications

2,6-Dibromo-3-(bromomethyl)pyridine has been utilized in several scientific domains:

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promising biological activities:

- Antiproliferative Activity : Studies have demonstrated that derivatives of this compound exhibit significant activity against cancer cell lines, suggesting potential therapeutic applications in oncology .

- Vaccine Development : Research indicates that certain derivatives can reduce reactogenicity in vaccines, making them candidates for enhancing vaccine efficacy .

Materials Science

The compound is also explored for its role in developing new materials:

- Fluorescent Materials : It has been incorporated into fluorescent materials due to its unique structural properties, which enhance light absorption and emission characteristics .

- Organometallic Complexes : The ability to form stable complexes with metals makes it valuable in the field of organometallic chemistry, which is crucial for catalysis and material development .

Synthesis and Characterization

A study focused on synthesizing this compound highlighted a novel approach using environmentally friendly reagents and conditions. The resultant product exhibited over 90% yield and high purity, which is critical for subsequent applications in drug development and material science .

Mécanisme D'action

The mechanism of action of 2,6-Dibromo-3-(bromomethyl)pyridine depends on its specific application. In cross-coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product . In biological systems, its mechanism may involve interactions with cellular targets, leading to the modulation of biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dibromopyridine: Lacks the bromomethyl group at the 3 position.

2,6-Dichloropyridine: Contains chlorine atoms instead of bromine.

2,6-Difluoropyridine: Contains fluorine atoms instead of bromine.

Uniqueness

2,6-Dibromo-3-(bromomethyl)pyridine is unique due to the presence of both bromine atoms and a bromomethyl group, which enhances its reactivity and versatility in synthetic applications. The combination of these functional groups allows for diverse chemical transformations and the synthesis of complex molecules.

Activité Biologique

2,6-Dibromo-3-(bromomethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its dibromo and bromomethyl substituents on the pyridine ring. The synthesis of this compound typically involves bromination reactions of pyridine derivatives. Various synthetic routes have been explored, including the use of catalytic systems to enhance yield and selectivity .

Biological Activity

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related pyridine derivatives have shown effectiveness against various bacterial strains and fungi. The presence of electron-withdrawing groups, such as bromine, enhances their lipophilicity and antimicrobial properties .

Anticancer Activity

The antiproliferative effects of this compound have been investigated in several cancer cell lines. In vitro studies demonstrated that this compound could induce cell cycle arrest and apoptosis in cancer cells. For example, derivatives with similar structures have been shown to accumulate cells in the G2/M phase of the cell cycle, indicating a targeted mechanism against cancer cells .

Case Studies

- Antiproliferative Activity : A study evaluated the activity of various pyridine derivatives against human cancer cell lines. Compounds with bromine substitutions exhibited IC50 values ranging from 1.45 to 4.25 μM, indicating strong antiproliferative effects .

- Antiviral Activity : While many derivatives did not show significant antiviral activity against a broad panel of viruses, some studies suggested that modifications on the pyridine ring could lead to enhanced antiviral properties .

The biological activity of this compound can be attributed to its ability to interact with cellular targets. It is hypothesized that the bromine atoms facilitate the formation of reactive species that can disrupt cellular processes such as DNA replication and protein synthesis.

Data Table: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

2,6-dibromo-3-(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUZSMABBXCOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CBr)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355756 | |

| Record name | 2,6-dibromo-3-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41789-38-2 | |

| Record name | 2,6-dibromo-3-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.